molecular formula C15H13ClN2O3S B5751244 N-(4-chloro-3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(4-chloro-3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B5751244
M. Wt: 336.8 g/mol
InChI Key: WHUGZLASHOQCEP-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as CNTP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CNTP is a benzothiophene derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by interacting with various biomolecules, such as enzymes and receptors. For example, this compound has been shown to inhibit the activity of DNA topoisomerase II, which is an important enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits cytotoxicity towards various cancer cell lines, such as MCF-7, HeLa, and A549 cells. This compound has also been shown to exhibit antimicrobial activity against various bacterial strains, such as Escherichia coli and Staphylococcus aureus. In addition, this compound has been shown to exhibit antifungal activity against Candida albicans.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-chloro-3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its ease of synthesis. This compound can be synthesized using various methods, which makes it readily available for research purposes. Another advantage of using this compound is its versatility in terms of its potential applications. This compound has been shown to exhibit various biological activities, which makes it a promising candidate for drug development and other biomedical applications. However, one of the limitations of using this compound in lab experiments is its potential toxicity towards normal cells. Further studies are needed to determine the safety profile of this compound.

Future Directions

There are several future directions for the research on N-(4-chloro-3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One potential direction is to investigate the structure-activity relationship of this compound. By modifying the structure of this compound, it may be possible to enhance its biological activities or reduce its toxicity towards normal cells. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of this compound. This will provide valuable information on the absorption, distribution, metabolism, and excretion of this compound in vivo. Finally, further studies are needed to determine the in vivo efficacy of this compound in animal models. This will provide valuable information on the potential therapeutic applications of this compound in humans.

Synthesis Methods

N-(4-chloro-3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been synthesized using various methods, including the one-pot synthesis method, Suzuki-Miyaura cross-coupling reaction, and Buchwald-Hartwig amination reaction. The one-pot synthesis method involves the condensation of 4-chloro-3-nitroaniline and 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a coupling agent and a base. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 4-chloro-3-nitrophenylboronic acid with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid using a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 4-chloro-3-nitroaniline with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide using a palladium catalyst.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit anticancer, antimicrobial, and antifungal activities. In material science, this compound has been used as a building block for the synthesis of various organic materials, such as polymers and dendrimers. In environmental science, this compound has been used as a fluorescent probe for the detection of heavy metal ions.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c16-12-6-5-9(7-13(12)18(20)21)17-15(19)11-8-22-14-4-2-1-3-10(11)14/h5-8H,1-4H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUGZLASHOQCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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